

The Phase Transition of DMPG Bilayers: A Technical Guide

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Compound of Interest

Compound Name: *Dimyristoyl phosphatidylglycerol*

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This in-depth technical guide explores the critical physicochemical property of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) bilayers: the phase transition temperature (T_m). Understanding this parameter is fundamental for applications in drug delivery, membrane biophysics, and materials science, as it governs the fluidity, permeability, and stability of these model membranes. This document provides a comprehensive overview of the factors influencing the T_m of DMPG bilayers, detailed experimental protocols for its determination, and quantitative data to support formulation and research efforts.

Quantitative Data: Phase Transition Temperatures of DMPG Bilayers

The main phase transition of DMPG bilayers from the gel phase ($L\beta'$) to the liquid crystalline phase ($L\alpha$) is a complex phenomenon influenced by various environmental factors. The following table summarizes the key transition temperatures under different experimental conditions.

Condition	Main Transition Temperature (T _m) (°C)	Onset Temperature (T _{on(m)}) (°C)	Completion Temperature (T _{off(m)}) (°C)	Notes
Low Ionic Strength	Broad Transition (18 - 35)	~18	~35	At low ionic strength, DMPG exhibits a broad and complex phase transition with multiple calorimetric peaks. [1]
>100 mM NaCl	23	-	-	Increased ionic strength leads to a sharper, more defined phase transition at a specific temperature. [2]
3 mM DMPG, 10 mM HEPES, 2 mM NaCl, pD 7.4	Broad Transition	~15	~35	DSC traces show several broad features corresponding to the anomalous phase transition. [3]
30 mM DMPG, 10 mM HEPES, 2 mM NaCl, pD 7.4	Broad Transition	~15	~35	Similar broad transition to the 3 mM concentration, indicating concentration independence in this range under

these conditions.

[3]

General
Reference

23

-

-

Standard
reported main
phase transition
temperature for
DMPG.[2][4]

Experimental Protocols

Accurate determination of the phase transition temperature is crucial for characterizing DMPG bilayers. The following sections detail the methodologies for two primary techniques: Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying the thermotropic phase behavior of lipid bilayers.

Protocol for Determining the Phase Transition Temperature of DMPG Liposomes:

- Liposome Preparation:
 - A known amount of DMPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
 - The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
 - The lipid film is further dried under vacuum for several hours to remove any residual solvent.
 - The lipid film is hydrated with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the expected T_m of DMPG (~35-40°C).

- The suspension is vortexed or subjected to several freeze-thaw cycles to form multilamellar vesicles (MLVs).
- For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- DSC Measurement:
 - A precise volume of the liposome suspension is loaded into an aluminum DSC pan.
 - An equal volume of the corresponding buffer is loaded into a reference pan.
 - The pans are hermetically sealed.
 - The sample and reference pans are placed in the DSC instrument.
 - The system is thermally equilibrated at a starting temperature well below the expected transition (e.g., 10°C).
 - A temperature scan is performed at a controlled heating rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 45°C).
 - The differential heat flow is recorded as a function of temperature, generating a thermogram.
- Data Analysis:
 - The thermogram is analyzed to identify the endothermic peak(s) corresponding to the phase transition(s).
 - The onset temperature (T_{on}), the peak temperature (T_m), and the completion temperature (T_{off}) of the transition are determined.
 - The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Small-Angle X-ray Scattering (SAXS)

SAXS is a scattering technique that provides structural information about materials at the nanoscale. It is used to study the lamellar spacing and overall structure of lipid bilayers, which change during a phase transition.

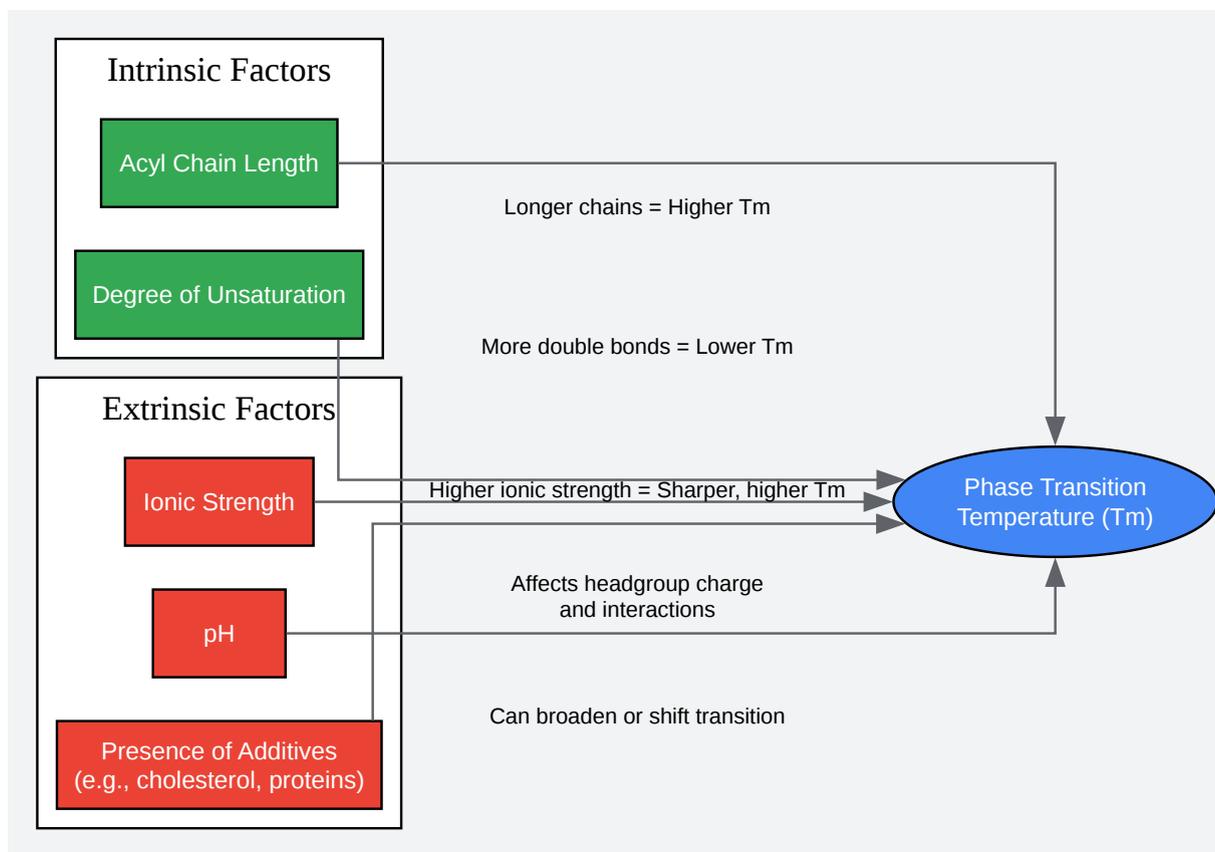
Protocol for SAXS Analysis of DMPG Bilayer Phase Transition:

- Sample Preparation:
 - DMPG liposomes are prepared as described in the DSC protocol.
 - The liposome suspension is loaded into a temperature-controlled sample cell (e.g., a quartz capillary).
- SAXS Measurement:
 - The sample cell is placed in the SAXS instrument.
 - The temperature of the sample is controlled using a Peltier or water bath system.
 - SAXS patterns are collected at various temperatures, stepping through the expected phase transition range of DMPG.
 - For each temperature point, the sample is allowed to equilibrate before the measurement is taken.
- Data Analysis:
 - The 2D scattering patterns are radially averaged to obtain 1D intensity profiles (Intensity vs. scattering vector, q).
 - The position of the primary Bragg peak (q_0) is determined for each temperature.
 - The lamellar repeat spacing (d) of the bilayer is calculated using the formula: $d = 2\pi / q_0$.
 - A plot of the lamellar spacing (d) as a function of temperature will show a distinct change at the phase transition temperature, reflecting the thinning of the bilayer as it transitions from the gel to the liquid crystalline phase. Structural changes are observed at the bilayer

level in the intermediate region between the onset and completion of the chain melting process.[5]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the phase transition of DMPG bilayers.



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